The synthesis of 5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine is typically achieved through a multi-step process. While the provided abstracts do not specifically outline the synthesis of this exact compound, they do detail the synthesis of closely related dibenzodiazepinones and pyridobenzodiazepinones. []
5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine is believed to act as an antagonist at the M2 muscarinic receptor subtype. [, ] This means it binds to the M2 receptor and blocks the binding of acetylcholine, the natural neurotransmitter, thus inhibiting the downstream signaling pathways usually activated by acetylcholine at the M2 receptor.
The primary research application of 5-[(4-methyl-1-piperidinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine and its close analogues has been in exploring their potential as M2-selective antimuscarinic agents. [, ] Scientists are interested in developing such agents for their potential therapeutic benefits in treating conditions where M2 receptor modulation is desired.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: